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Compound of Interest

Compound Name:
6-Bromo-1H-imidazo[4,5-b]pyridin-

2(3H)-one

Cat. No.: B131814 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-1H-imidazo[4,5-
b]pyridin-2(3H)-one

Introduction
The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic nucleus in medicinal chemistry,

primarily due to its structural analogy to endogenous purines. This similarity allows molecules

based on this scaffold to interact with a wide array of biological targets, including enzymes and

receptors. 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a key intermediate in the

synthesis of a diverse range of biologically active compounds. Its structure, characterized by a

fused pyridine and imidazole ring system, provides a rigid and planar core that is amenable to

functionalization, particularly at the nitrogen atoms of the imidazole ring.

This technical guide provides a comprehensive overview of the molecular structure,

crystallographic data, and analytical characterization of 6-Bromo-1H-imidazo[4,5-b]pyridin-
2(3H)-one and its key derivatives. It includes detailed experimental protocols and visual

representations of its synthetic utility and biological relevance, tailored for researchers in drug

discovery and chemical biology.

Figure 1: 2D Molecular Structure of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one.
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The core of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a bicyclic heteroaromatic

system. X-ray crystallography studies on its N-substituted derivatives consistently demonstrate

that the fused five- and six-membered rings are essentially planar. For instance, in the 3-methyl

derivative, all non-hydrogen atoms lie in a common plane with a root-mean-square (r.m.s.)

deviation of 0.017 Å[1]. Similarly, the 1-acetyl and 1,3-diallyl derivatives show maximum

deviations from their mean planes of 0.011 Å and 0.0148 Å, respectively[2][3]. This planarity is

a key feature influencing how these molecules stack in a solid state and interact with planar

biological structures like DNA or aromatic residues in proteins.

In the solid state, the molecules often form hydrogen-bonded dimers or chains. For example,

the 3-methyl derivative forms inversion dimers through N-H···O hydrogen bonds between the

amino group and the carbonyl group of an adjacent molecule[1].

Data Presentation: Crystallographic Parameters
While the crystal structure of the parent compound is not detailed in the provided results,

extensive data exists for its N-substituted derivatives, which are crucial for understanding the

core scaffold's properties.
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Derivative Formula

Molar

Mass (

g/mol )

Crystal

System

Space

Group

Unit Cell

Parameter

s (Å, °)

Ref.

1,3-

Dimethyl

C₈H₈BrN₃

O
242.08 Monoclinic P2₁/c

a=21.7981,

b=3.9929,

c=20.6636,

β=95.398

[4]

3-Methyl
C₇H₆BrN₃

O
228.06 Triclinic P-1

a=4.4151,

b=9.6004,

c=10.5330,

α=116.248,

β=93.074,

γ=91.687

[1]

1-Acetyl
C₈H₆BrN₃

O₂
256.07 Triclinic P-1

a=4.8302,

b=9.645,

c=9.809,

α=81.542,

β=85.735,

γ=89.676

[3]

1,3-Diallyl
C₁₂H₁₂BrN

₃O
294.16

Orthorhom

bic
Pca2₁

a=5.4110,

b=25.4205,

c=9.3170

[2]

3-Benzyl
C₁₃H₁₀BrN

₃O
304.15 Triclinic P-1

a=4.2399,

b=10.4463,

c=14.5144,

α=107.611,

β=90.628,

γ=99.784

[5]

Synthesis and Reactivity
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one serves as a versatile starting material for a

variety of derivatives, primarily through reactions at the N1 and N3 positions of the imidazole

ring. The most common transformations are N-alkylation and N-acylation reactions. These are
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typically performed under basic conditions using reagents like potassium carbonate (K₂CO₃) in

a polar aprotic solvent such as dimethylformamide (DMF)[2][3][4][5]. A phase-transfer catalyst,

such as tetra-n-butylammonium bromide, is often employed to facilitate the reaction[3][4][5].

General Synthetic Workflow for N-Substitution

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

N1 and/or N3 Substituted Product

N-Alkylation or
N-Acylation

Electrophile (R-X)
(e.g., CH₃I, Allyl-Br, Ac-Cl)

Base (K₂CO₃)
Solvent (DMF)

Click to download full resolution via product page

Figure 2: General workflow for synthesizing derivatives.

Experimental Protocols
General Protocol for N-Alkylation/Acylation
This protocol is a representative example based on the synthesis of various derivatives[3][4][5].

Reaction Setup: To a stirred solution of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (1.0

eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 4.0 eq.) and

tetra-n-butylammonium bromide (0.1 eq.).
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Addition of Electrophile: Add the corresponding electrophile (e.g., methyl iodide, benzyl

chloride, acetyl chloride) (1.1 to 2.5 eq.) dropwise to the mixture.

Reaction Conditions: Stir the mixture at room temperature or heat under reflux. The reaction

progress is monitored by Thin Layer Chromatography (TLC)[3][4][5].

Work-up: After the reaction is complete, filter the inorganic salts and remove the solvent

(DMF) under reduced pressure.

Purification: Purify the resulting residue by column chromatography on silica gel, typically

using a mixture of ethyl acetate and hexane as the eluent, to yield the desired N-substituted

product[3][4][5].

Protocol for Single Crystal X-ray Diffraction
The determination of the molecular structures cited herein generally follows a standard protocol

for small molecule crystallography[6][7][8].

Crystal Growth: Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all

dimensions) by slow evaporation of the solvent from a solution of the purified compound

(e.g., from an ethyl acetate/hexane mixture)[1][3][4].

Data Collection: Mount a suitable crystal on a diffractometer, such as a Bruker X8 APEXII

area-detector diffractometer, equipped with a Mo Kα radiation source[1][4]. Collect diffraction

data at a controlled temperature (e.g., 293 K or 296 K)[4][5]. Perform an absorption

correction on the collected data using a multi-scan method (e.g., SADABS)[1][5].

Structure Solution: Solve the crystal structure using direct methods with software such as

SHELXS97[4][5]. This initial step determines the positions of the heavier atoms.

Structure Refinement: Refine the structure against F² using a full-matrix least-squares

method with software like SHELXL97[4][5]. Locate lighter atoms, such as hydrogens, from

difference Fourier maps or place them in calculated positions. Refine all non-hydrogen atoms

anisotropically.

Spectroscopic Characterization
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While detailed spectroscopic data for the unsubstituted parent compound is not available in the

cited literature, the expected characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show signals in the aromatic region

corresponding to the two protons on the pyridine ring. Additionally, two broader signals

corresponding to the exchangeable N-H protons of the imidazole ring would be present.

¹³C NMR: The spectrum would display signals for the six unique carbon atoms of the fused

ring system, including a characteristic signal for the carbonyl carbon (C2) at a downfield

chemical shift.

Mass Spectrometry (MS):

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule

would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to

the presence of one bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br

isotopes).

Biological Significance and Therapeutic Potential
The imidazo[4,5-b]pyridine core is a privileged scaffold in drug discovery, with derivatives

showing a wide range of pharmacological activities[3]. This bioactivity stems from its role as a

purine isostere, enabling it to mimic adenine or guanine and interact with their respective

biological targets.
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Therapeutic Areas & Molecular Targets
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Figure 3: The therapeutic landscape of the imidazo[4,5-b]pyridine scaffold.

Key reported activities for this class of compounds include:

Oncology: Inhibition of critical cell cycle regulators like Aurora kinases[3].

Inflammation and Cardiovascular: Acting as inhibitors of cyclic nucleotide

phosphodiesterases (PDEs)[3].
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Central Nervous System: Certain derivatives have been investigated as selective

antihistamine (H1) agents[3].

Conclusion
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one is a structurally well-defined and synthetically

valuable molecule. Its rigid, planar heterocyclic core, confirmed by extensive crystallographic

analysis of its derivatives, makes it an ideal platform for the development of novel therapeutic

agents. The straightforward reactivity at its nitrogen centers allows for the creation of large

libraries of compounds for screening. The established link between the imidazo[4,5-b]pyridine

scaffold and a multitude of biological targets underscores the continued importance of this

compound and its analogues in modern drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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